molecular formula C6H9N3O B2915434 2-(4-Hydroxypyrimidin-2-YL)ethanamine CAS No. 944898-56-0

2-(4-Hydroxypyrimidin-2-YL)ethanamine

Cat. No. B2915434
CAS RN: 944898-56-0
M. Wt: 139.158
InChI Key: AEIZOZZULKSQDC-UHFFFAOYSA-N
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Description

“2-(4-Hydroxypyrimidin-2-YL)ethanamine” is also known as “2-(2-Aminoethyl)pyrimidin-4-ol” or "4(3H)-Pyrimidinone, 2-(2-aminoethyl)" . It is a chemical compound with the molecular formula C6H9N3O and a molecular weight of 139.16 .


Synthesis Analysis

The synthesis of compounds similar to “2-(4-Hydroxypyrimidin-2-YL)ethanamine” has been reported in the literature. For example, Schiff bases derived from 2-(piperidin-4-yl)ethanamine were prepared in high yields . Another study reported the design and synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives .


Molecular Structure Analysis

The molecular structure of “2-(4-Hydroxypyrimidin-2-YL)ethanamine” consists of a pyrimidine ring attached to an ethanamine group . The pyrimidine ring contains a hydroxyl group at the 4-position .

Scientific Research Applications

DNA Binding and Cytotoxicity Studies

Research on Cu(II) complexes involving tridentate ligands, including "2-(4-Hydroxypyrimidin-2-yl)ethanamine" derivatives, has shown promising results in DNA binding and nuclease activity. These complexes demonstrate a good propensity to bind with DNA, causing minor structural changes and indicating potential for targeted cytotoxicity against cancer cell lines. The complexes exhibit low toxicity, making them suitable for further exploration in chemotherapy applications (Kumar et al., 2012).

Crystal Structure Analysis

Studies on pyrimethamine and aminopyrimidine derivatives, including those similar to "2-(4-Hydroxypyrimidin-2-yl)ethanamine," have revealed complex crystal structures. These structures showcase hydrogen bonding to sulfonate and carboxylate groups, forming bimolecular ring motifs. Such detailed analyses help in understanding the molecular interactions and potential applications in designing new compounds with specific properties (Balasubramani et al., 2007).

Antimicrobial Activity

The synthesis of multifunctional pyrimidines, including derivatives of "2-(4-Hydroxypyrimidin-2-yl)ethanamine," has been explored for their antimicrobial properties. These compounds have shown mild to moderate activity against a range of pathogenic bacteria and fungi, indicating their potential as leads for developing new antimicrobial agents (Gupta et al., 2014).

Catalytic Applications and Material Science

Palladium(II) complexes involving (imino)pyridine ligands, similar to "2-(4-Hydroxypyrimidin-2-yl)ethanamine," have been evaluated as catalysts for the methoxycarbonylation of olefins. These studies highlight the role of such complexes in improving catalytic efficiency and selectivity, contributing to advancements in material science and industrial chemistry (Zulu et al., 2020).

Enzymatic Synthesis

The use of immobilized amine transaminase from Vibrio fluvialis for the synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine showcases an innovative application. This approach highlights the potential of biocatalysis in achieving optically pure intermediates for pharmaceuticals, demonstrating the versatility of pyrimidine derivatives in medicinal chemistry (Semproli et al., 2020).

Future Directions

The future directions in the research of “2-(4-Hydroxypyrimidin-2-YL)ethanamine” and similar compounds could involve the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs .

properties

IUPAC Name

2-(2-aminoethyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-3-1-5-8-4-2-6(10)9-5/h2,4H,1,3,7H2,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIZOZZULKSQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(NC1=O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxypyrimidin-2-YL)ethanamine

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